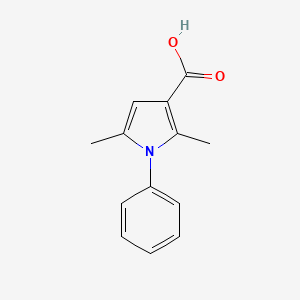
2,5-Dimethyl-1-phenyl-1h-pyrrole-3-carboxylic acid
Übersicht
Beschreibung
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid is a chemical compound that belongs to the pyrrole family, characterized by a five-membered aromatic ring with two methyl groups at positions 2 and 5, a phenyl group at position 1, and a carboxylic acid group at position 3. This structure is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. The presence of the carboxylic acid group suggests that this compound could participate in hydrogen bonding and potentially form dimers or polymers in the solid state .
Synthesis Analysis
The synthesis of related pyrrole derivatives often involves the reaction of substituted pyrroles with various reagents. For instance, the synthesis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was achieved through the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and 2,4-dinitrophenylhydrazine . Similarly, the synthesis of 2,5-dimethyl-3,4-diacetyl-1-(3-nitrophenyl)pyrrol was conducted through the reaction of 3,4-diacetyl-2,5-hexanedione with nitroaniline in an acidic medium . These methods suggest that the synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid could also involve condensation reactions under controlled conditions.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives has been extensively studied using various spectroscopic and crystallographic techniques. For example, the crystal structure of a related compound, 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester, was solved by X-ray diffraction, revealing a triclinic space group and the presence of hydrogen bonds forming dimers . Similarly, the molecular structure of (2R,3R)-1-methyl-5-oxo-2-phenyltetrahydro-1H-pyrrole-3-carboxylic acid was determined, showing infinite chains of molecules instead of carboxylic acid dimers . These studies indicate that the molecular structure of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid could also exhibit unique hydrogen bonding patterns and solid-state arrangements.
Chemical Reactions Analysis
Pyrrole derivatives are known to participate in various chemical reactions. For instance, pyrrole-2-carboxylic acid has been used as a ligand in Cu-catalyzed reactions of primary anilines with aryl halides, leading to the formation of diaryl amine products . Additionally, 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde has been utilized as a precolumn derivatization reagent for HPLC analysis of amino acids, reacting with primary amino groups under mild conditions . These examples demonstrate the reactivity of pyrrole derivatives and suggest that 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid could also be involved in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be deduced from experimental and theoretical studies. Quantum chemical calculations using density functional theory (DFT) have been employed to evaluate the properties of similar compounds, such as ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, revealing exothermic and spontaneous formation reactions at room temperature . Additionally, vibrational analysis and topological parameters have been used to analyze the strength and nature of intra- and intermolecular interactions in dimers . These studies provide insights into the stability, reactivity, and potential applications of 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid in various chemical contexts.
Wissenschaftliche Forschungsanwendungen
The importance of pyrrole in the pharmaceutical field lies in its versatility, selectivity, and biocompatibility, and these properties make it a valuable tool for drug design and development . The pyrrole moiety is a fundamental building block for many biologically active molecules and has gathered significant attention in the fields of medicinal and organic chemistry .
For instance, 2-(2-((3,5-Dimethyl-1 H-pyrrol-2-yl)methylene)-3-methoxy-2 H-pyrrol-5-yl)-1 H-indole is an experimental drug for the treatment of various types of cancer . It is in phase II clinical trials for the treatment of leukemia, lymphoma, myelofibrosis, and mastocytosis .
- Pharmaceuticals
-
Pharmaceuticals
- Pyrrole is a biologically active scaffold possessing diverse activities . It’s a fundamental building block for many biologically active molecules .
- Pyrrole-containing analogs are considered a potential source of biologically active compounds .
- Marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma, and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
-
Synthesis of N-Heterocycles
-
Cancer Treatment
-
COX-2 Inhibitors
Zukünftige Richtungen
The future directions for “2,5-Dimethyl-1-phenyl-1h-pyrrole-3-carboxylic acid” could involve improving its antitumor properties and optimizing its pharmaceutical properties including solubility and protein binding . It’s also worth exploring the possibility of introducing the second hydrophobic site linked to the central core by a sulfonyl group at the N1 position of pyrrole .
Eigenschaften
IUPAC Name |
2,5-dimethyl-1-phenylpyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-8-12(13(15)16)10(2)14(9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRVCSCFJALBOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303584 | |
| Record name | 2,5-dimethyl-1-phenyl-1h-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-1-phenyl-1h-pyrrole-3-carboxylic acid | |
CAS RN |
3807-56-5 | |
| Record name | 3807-56-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159219 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-dimethyl-1-phenyl-1h-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60303584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



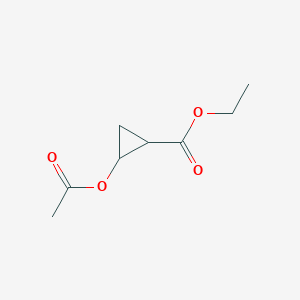
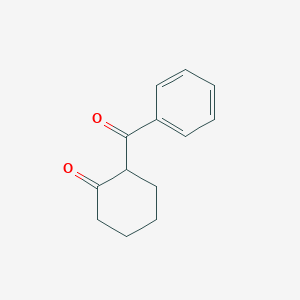

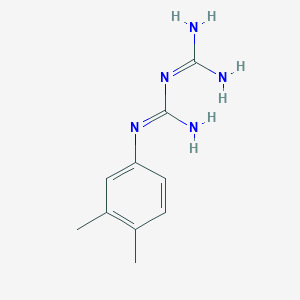
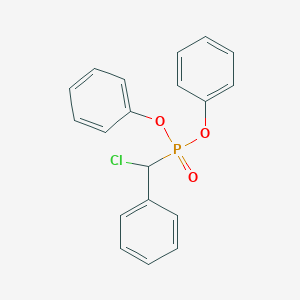

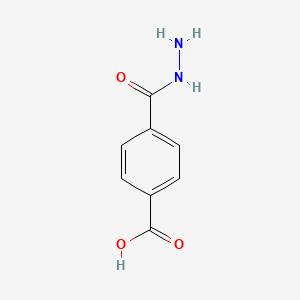
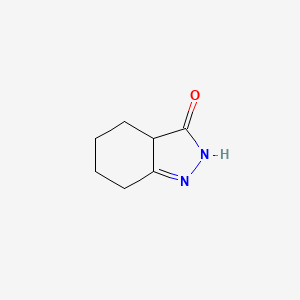
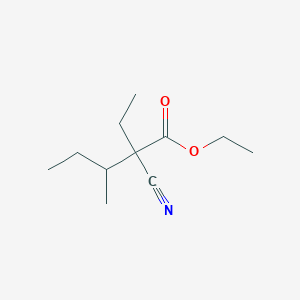
![2,2,7,7-Tetramethylhexahydrobenzo[1,2-d:3,4-d']bis[1,3]dioxole-4,5-diol](/img/structure/B1331463.png)
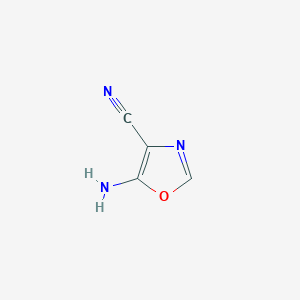
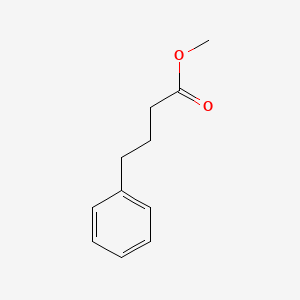
![Spiro[5.6]dodecan-7-one](/img/structure/B1331467.png)
